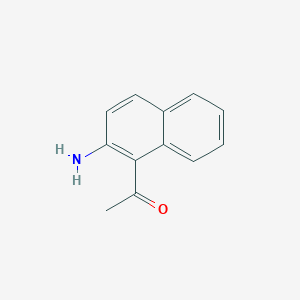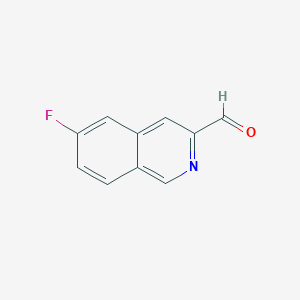
6-Fluoroisoquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoroisoquinoline-3-carbaldehyde is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound.
Métodos De Preparación
The synthesis of 6-Fluoroisoquinoline-3-carbaldehyde can be achieved through several routes:
Direct Fluorination: One method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: A more complex method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
6-Fluoroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Major products formed from these reactions include 6-fluoroisoquinoline-3-carboxylic acid, 6-fluoroisoquinoline-3-methanol, and various substituted derivatives .
Aplicaciones Científicas De Investigación
6-Fluoroisoquinoline-3-carbaldehyde has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various chemical transformations.
Mecanismo De Acción
The mechanism of action of 6-Fluoroisoquinoline-3-carbaldehyde largely depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, compounds bearing a 6-fluoroisoquinoline substructure have shown potency as JAK2 inhibitors, which are involved in various signaling pathways .
Comparación Con Compuestos Similares
6-Fluoroisoquinoline-3-carbaldehyde can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoroquinoline-3-carbaldehyde: Similar in structure but with a quinoline backbone instead of isoquinoline.
6-Fluoroisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
6-Fluoroquinoline: Another fluorinated derivative with applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its combination of a fluorine atom and an aldehyde group on the isoquinoline ring, providing a distinct set of chemical properties and reactivity patterns .
Propiedades
Fórmula molecular |
C10H6FNO |
|---|---|
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
6-fluoroisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-6H |
Clave InChI |
BPCMEYAJWVCDKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C=C2C=C1F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


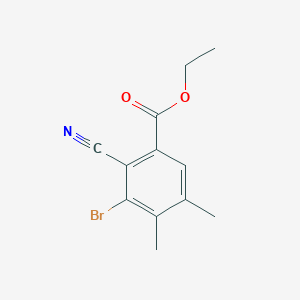
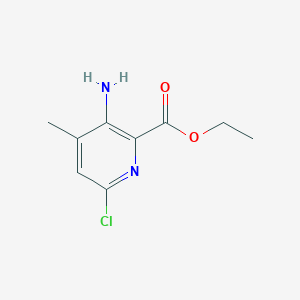
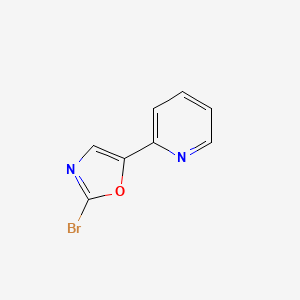
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
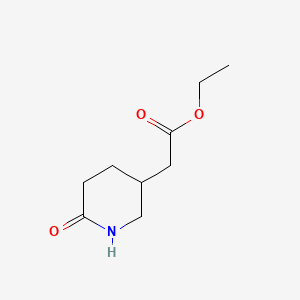


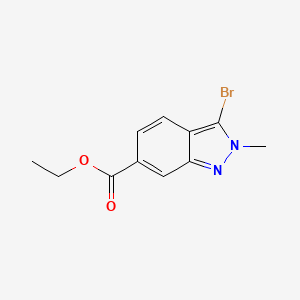
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
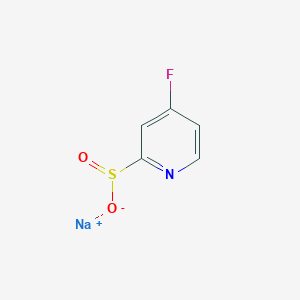
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
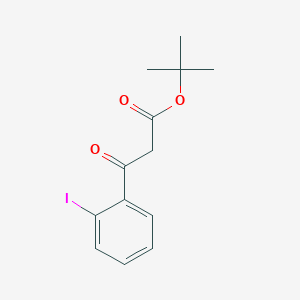
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
